molecular formula C17H22N4O4S B2524203 2-methoxy-5-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzamide CAS No. 2034288-81-6

2-methoxy-5-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2524203
CAS No.: 2034288-81-6
M. Wt: 378.45
InChI Key: RODGBCCIGMCEHG-UHFFFAOYSA-N
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Description

2-methoxy-5-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with a methoxy group and a sulfonyl group linked to a piperidinyl-pyrazole moiety. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.

Mode of Action

It’s known that similar compounds bind with high affinity to their targets , which could result in changes in cellular processes.

Biochemical Pathways

Similar compounds have been found to possess various biological activities , suggesting that this compound may affect multiple pathways.

Pharmacokinetics

Similar compounds have been found to have issues with cyp direct inhibition (di), which were resolved through modulation of lipophilicity . This suggests that the compound’s bioavailability may be influenced by its lipophilicity.

Result of Action

Similar compounds have been found to exhibit cytotoxic efficiency , suggesting that this compound may also have cytotoxic effects.

Action Environment

Stability under reasonably anticipated, short term transport conditions has been assessed for similar compounds , suggesting that this compound’s action may also be influenced by environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Piperidine Substitution: The pyrazole ring is then reacted with a piperidine derivative to introduce the piperidinyl group.

    Sulfonylation: The resulting compound is sulfonylated using a sulfonyl chloride reagent in the presence of a base such as triethylamine.

    Benzamide Formation: Finally, the methoxy-substituted benzoyl chloride is reacted with the sulfonylated intermediate to form the target benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of hydroxyl-substituted benzamide.

    Reduction: Formation of amine-substituted benzamide.

    Substitution: Formation of various nucleophile-substituted benzamides.

Scientific Research Applications

2-methoxy-5-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-5-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzoic acid
  • 2-methoxy-5-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzylamine

Uniqueness

2-methoxy-5-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a methoxy group, sulfonyl group, and piperidinyl-pyrazole moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

2-methoxy-5-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-20-9-7-15(19-20)12-4-3-8-21(11-12)26(23,24)13-5-6-16(25-2)14(10-13)17(18)22/h5-7,9-10,12H,3-4,8,11H2,1-2H3,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODGBCCIGMCEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC(=C(C=C3)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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